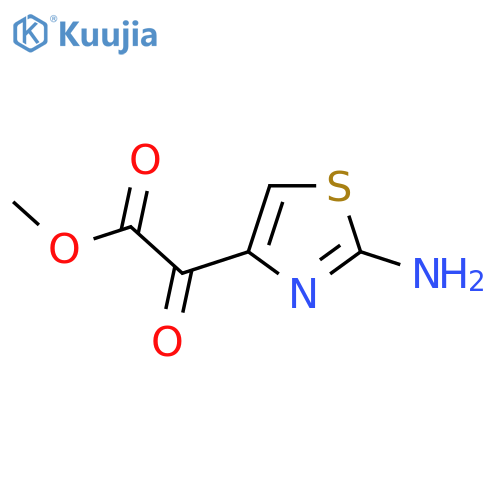

Cas no 64987-07-1 (Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate)

64987-07-1 structure

商品名:Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

CAS番号:64987-07-1

MF:C6H6N2O3S

メガワット:186.188439846039

CID:4820423

Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

- COC(C(C=1N=C(SC=1)N)=O)=O

-

- インチ: 1S/C6H6N2O3S/c1-11-5(10)4(9)3-2-12-6(7)8-3/h2H,1H3,(H2,7,8)

- InChIKey: XEBRQEDOFGKQGN-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NC(C(C(=O)OC)=O)=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 209

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 111

Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A059006213-1g |

Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate |

64987-07-1 | 95% | 1g |

$530.00 | 2023-09-01 |

Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

64987-07-1 (Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量